Isopropenyllithium–TMEDA Complex vs. Isopropenylmagnesium Bromide in Nucleophilic Addition to a Hindered Cycloheptenone
In the Williams total synthesis of trichoaurantianolides C and D (2015), isopropenyllithium was directly compared with the analogous Grignard reagent isopropenylmagnesium bromide in the key C-2 nucleophilic addition to a hindered cycloheptenone (enone 54). The Grignard reagent (20 equivalents) produced no reaction at elevated temperature (50 °C), indicating a fundamental reactivity barrier with this substrate class. The uncomplexed organolithium (15 equiv, −78 °C) gave a mixture of C-2 diastereomers in modest yield with a diastereomeric ratio (dr) of 2:1. Precomplexation of isopropenyllithium with TMEDA dramatically improved the outcome to 90% isolated yield with dr 95:5, representing a 45-fold enrichment in the desired diastereomer relative to the minor isomer and an infinite improvement over the Grignard, which gave zero conversion [1].
| Evidence Dimension | Yield and diastereoselectivity of nucleophilic 1,2-addition to a hindered cycloheptenone |
|---|---|
| Target Compound Data | Isopropenyllithium–TMEDA complex: 90% yield, dr 95:5 at −78 °C in Et₂O; uncomplexed isopropenyllithium: modest yield, dr 2:1 |
| Comparator Or Baseline | Isopropenylmagnesium bromide (Grignard): 0% conversion at 50 °C (20 equiv); uncomplexed isopropenyllithium: dr 2:1 |
| Quantified Difference | Grignard: 0% vs. organolithium–TMEDA: 90% yield; dr improvement from 2:1 to 95:5 (Δdr = 93:1 in favor of major diastereomer upon TMEDA complexation) |
| Conditions | Cycloheptenone 54 (substrate), 20 equiv Grignard at 50 °C / 15 equiv organolithium at −78 °C in Et₂O, TMEDA as additive |
Why This Matters
The Grignard reagent is completely ineffective for this hindered ketone, making isopropenyllithium the only viable C₃-nucleophile for this structural motif; the TMEDA complexation protocol delivers a 90% yield with near-complete stereocontrol (95:5 dr), a critical parameter for procurement decisions in complex natural product synthesis where both yield and diastereopurity determine the viability of the synthetic route.
- [1] Williams, D. R.; Gladen, P. T.; Pinchman, J. R. Total Synthesis of Neodolastane Diterpenes Trichoaurantianolides C and D. J. Org. Chem. 2015, 80 (11), 5474–5493. View Source
